(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

CAS No.: 403503-43-5

Cat. No.: VC8271556

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403503-43-5 |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1 |

| Standard InChI Key | UZYUNWAMEQIRQH-STQMWFEESA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CCN1C(=O)OCC2=CC=CC=C2)O |

| SMILES | COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

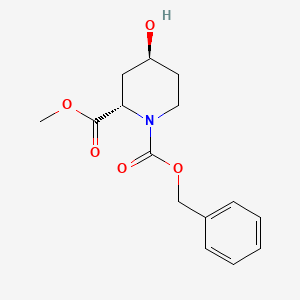

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (molecular formula: C₁₅H₁₉NO₅, molecular weight: 293.31 g/mol ) features a piperidine ring substituted at positions 2 and 4 with methyl carboxylate and benzyl carboxylate groups, respectively. The hydroxyl group at C-4 introduces hydrogen-bonding capability, while the ester groups enhance lipophilicity (Figure 1).

Stereochemical Configuration

The (2S,4S) configuration dictates its three-dimensional orientation, influencing reactivity and biological interactions. This stereochemistry contrasts with diastereomers such as (2S,4R)- and (2R,4S)-isomers, which exhibit distinct physicochemical and pharmacological profiles . For instance, the (2S,4R)-isomer (CAS 64187-48-0) demonstrates a molecular weight of 279.29 g/mol and altered solubility due to stereochemical variations .

Spectroscopic and Computational Data

-

SMILES: COC(=O)[C@@H]1CC@HO

-

NMR Profiles: Key signals include a downfield shift for the hydroxyl proton (~δ 4.5 ppm) and distinct splitting patterns for the piperidine ring protons .

Synthesis and Stereoselective Preparation

Chemical Synthesis Routes

The compound is typically synthesized via multi-step routes involving:

-

Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of diketones.

-

Stereoselective Functionalization: Enzymatic or catalytic asymmetric reduction of keto intermediates. For example, bakers’ yeast-mediated reduction of 3-oxo-piperidine derivatives achieves >99% diastereomeric excess (d.e.) and >93% enantiomeric excess (e.e.) .

Representative Procedure

Reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate with bakers’ yeast yields (3R,4R)-hydroxy-piperidine derivatives, which are subsequently functionalized to target (2S,4S)-stereochemistry .

Chemoenzymatic Approaches

Chemoenzymatic methods leverage lipases or esterases to resolve racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of diastereomeric esters, enabling high-purity (2S,4S)-product isolation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester groups; limited aqueous solubility .

-

Stability: Sensitive to acidic hydrolysis of the benzyl ester; stable under inert atmospheres at ≤−20°C.

Comparative Analysis of Diastereomers

Applications in Organic and Medicinal Chemistry

Chiral Building Block

The compound’s rigid piperidine scaffold and stereogenic centers make it valuable for constructing:

-

Alkaloid Intermediates: Key precursor in the synthesis of (−)-febrifugine and (+)-epiquinamide, antimalarial and neuroactive agents, respectively .

-

Peptidomimetics: Incorporation into protease inhibitors via hydroxypiperidine motifs .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for scalable enantioselective production.

-

Biological Profiling: Systematic evaluation of pharmacokinetics and toxicity to advance therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume